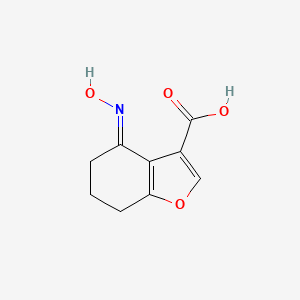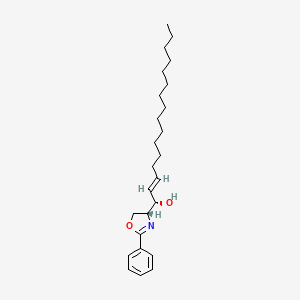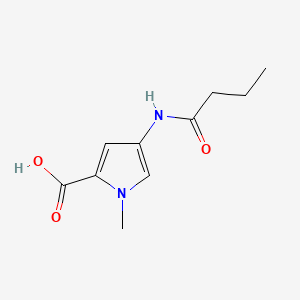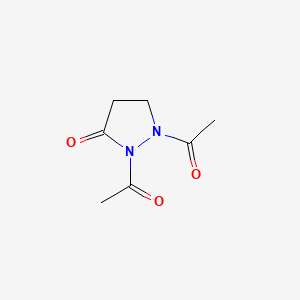
Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxymethyl group and a methyl ester group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ester groups play a crucial role in its reactivity and binding affinity . The compound can interact with enzymes and receptors, influencing biochemical pathways related to protein synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, which lacks the hydroxymethyl and ester groups.
L-Proline methyl ester: Similar to Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate but without the hydroxymethyl group.
L-Proline, 5-(hydroxymethyl)-: Lacks the ester group.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and methyl ester groups, which confer distinct chemical properties and reactivity. These functional groups enhance its utility in various chemical reactions and applications compared to its analogues .
Properties
IUPAC Name |
methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWEDQLROJLNC-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)
![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1R-(5-endo,6-exo,7-syn)]-(9CI)](/img/new.no-structure.jpg)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)





